Calcium;4-oxopent-2-en-2-olate;hydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium;4-oxopent-2-en-2-olate;hydrate can be synthesized through the reaction of calcium hydroxide with acetylacetone. The reaction typically involves the following steps:
- Dissolving calcium hydroxide in water.
- Adding acetylacetone to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtering and drying the resulting product to obtain calcium acetylacetonate .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
Calcium;4-oxopent-2-en-2-olate;hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Calcium;4-oxopent-2-en-2-olate;hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and metabolic pathways.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its stability and reactivity .
Mechanism of Action
The mechanism of action of calcium;4-oxopent-2-en-2-olate;hydrate involves its interaction with various molecular targets and pathways. The compound can bind to metal ions and enzymes, affecting their activity and function. It can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to calcium;4-oxopent-2-en-2-olate;hydrate include:
Calcium 2,4-pentanedionate: This compound has similar chemical properties and applications.
Calcium bis(acetylacetonate): Another compound with comparable reactivity and uses.
Uniqueness
This compound is unique due to its high stability, reactivity, and versatility in various applications. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions makes it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
calcium;4-oxopent-2-en-2-olate;hydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Ca.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/q;;+2;/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWWBMKQRYMOKA-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Ca+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16CaO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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